![molecular formula C15H19NO5 B13751986 2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1177193-29-1](/img/structure/B13751986.png)
2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique structural configuration, which includes a benzyloxycarbonylamino group and a hydroxy group attached to a cyclohexane ring. The stereochemistry of this compound is denoted by the specific arrangement of its substituents, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxycarbonylamino and hydroxy groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations under controlled conditions. Reaction conditions often include the use of solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), as well as catalysts and reagents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzyloxycarbonylamino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the benzyloxycarbonylamino group may yield an amine.
Scientific Research Applications
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a scaffold for designing bioactive compounds.
Mechanism of Action
The mechanism of action of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The hydroxy group can participate in nucleophilic attacks and other chemical reactions, modulating the activity of enzymes and other biomolecules. The overall effect of this compound depends on its specific binding interactions and the pathways it influences.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S)-7-(Benzyloxy)carbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: A compound with a similar benzyloxycarbonyl group but a different bicyclic structure.
(2S)-2-(4-Methoxy)benzyl-3-dehydroquinic acid: A compound with a similar benzyl group but different functional groups and stereochemistry.
Uniqueness
(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and application in multiple fields.
Properties
CAS No. |
1177193-29-1 |
|---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
4-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19) |
InChI Key |
WMASAXSIWUGWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



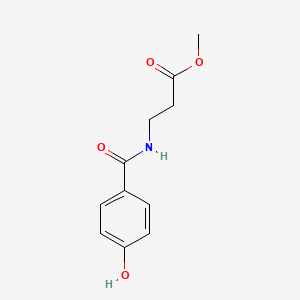
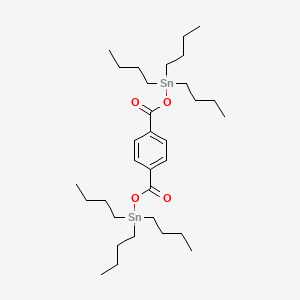
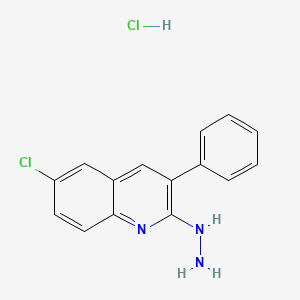

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
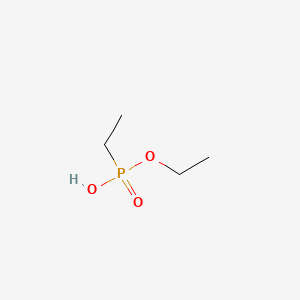
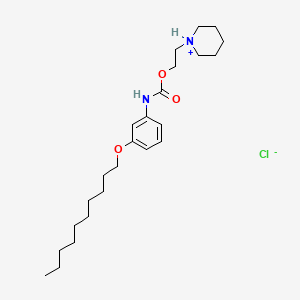
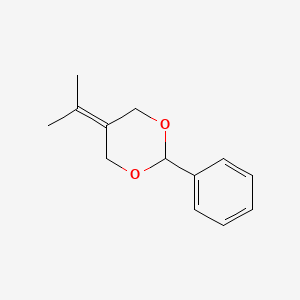

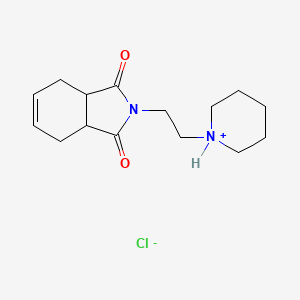
![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)

![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
